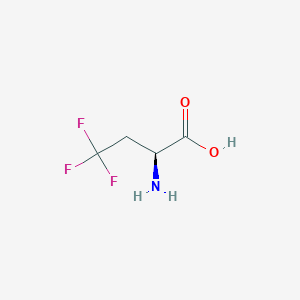
(2S)-2-amino-4,4,4-trifluorobutanoic acid
Übersicht
Beschreibung
(2S)-2-amino-4,4,4-trifluorobutanoic acid is a fluorinated amino acid that has garnered interest due to its potential as a bioisostere of leucine in drug design. Its enantiomerically pure derivatives are particularly valuable in medicinal chemistry for their unique physical and chemical properties, which can influence the pharmacokinetic and pharmacodynamic profiles of drug candidates .
Synthesis Analysis
The synthesis of (2S)-2-amino-4,4,4-trifluorobutanoic acid has been approached through various methods. One practical asymmetric synthesis on a scale greater than 10 grams involves the alkylation of a chiral nucleophilic glycine equivalent with excellent stereochemical outcomes, avoiding chromatographic separations and requiring only one purification step . Another method suitable for large-scale preparation (>150 g) uses a recyclable chiral auxiliary to form a Ni(II) complex with a glycine Schiff base, which is alkylated and then disassembled to reclaim the auxiliary and the target amino acid . Additionally, a biomimetic transamination process has been developed for the asymmetric synthesis of both enantiomers of this amino acid, demonstrating practicality for large-scale synthesis .
Molecular Structure Analysis
The molecular structure of (2S)-2-amino-4,4,4-trifluorobutanoic acid is characterized by the presence of a trifluoromethyl group, which imparts unique steric and electronic properties to the molecule. This structural feature is crucial for its activity as a bioisostere and affects its conformational behavior in biological systems .
Chemical Reactions Analysis
The chemical reactivity of (2S)-2-amino-4,4,4-trifluorobutanoic acid is influenced by its amino and carboxylic acid functional groups, as well as the electron-withdrawing trifluoromethyl group. These functional groups allow for its participation in various chemical reactions, such as transamination, which is a key step in its asymmetric synthesis . The presence of the trifluoromethyl group also enables selective reactions that are important for the synthesis of fluorinated analogs of natural amino acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of (2S)-2-amino-4,4,4-trifluorobutanoic acid, such as solubility, melting point, and reactivity, are significantly influenced by the trifluoromethyl group. This group increases the lipophilicity of the molecule and can affect its stability and reactivity under various conditions. The enantiomeric purity of the synthesized amino acid is critical for its application in drug design, as it can impact the biological activity and selectivity of the resulting compounds .
Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis and Bioisostere Design
The asymmetric synthesis of (2S)-2-amino-4,4,4-trifluorobutanoic acid is crucial in the field of medicinal chemistry, particularly as a bioisostere of the leucine moiety in drug design. A scalable method for the preparation of the (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid enantiomer has been developed, which is highly sought after in the pharmaceutical industry. This method involves the use of a recyclable chiral auxiliary, forming a corresponding Ni(II) complex with a glycine Schiff base, and subsequent alkylation and disassembly steps. This process allows the large-scale production of this compound, which is of great significance for drug design and synthesis (Han et al., 2019).
Fluorinated Amino Acid Synthesis
The compound also plays a role in the synthesis of valuable fluorinated amino acids. Techniques involve the use of chiral oxazoline and SeO2-promoted oxidative rearrangement, followed by face-selective hydrogenation, to achieve stereoselective syntheses of fluorinated amino acids like (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-trifluoroleucine. The transformation is characterized by its simplicity and effectiveness, providing a route to obtain these amino acids as configurationally pure hydrochloride salts (Pigza et al., 2009).
Biomimetic Synthesis
Another important application is found in the biomimetic synthesis of (S)- and (R)-3-amino-4,4,4-trifluorobutanoic acid. The synthesis involves DBU-catalyzed asymmetric 1,3-proton shift transfer reactions, leading to high chemical yield and enantioselectivity. This method proves to be practical for large-scale synthesis, making it highly relevant for industrial applications where these enantiomers are required (Soloshonok et al., 2006).
Enantioselective Synthesis
The compound is also central to the enantioselective synthesis of various enantiomers of fluorinated compounds, such as anti-4,4,4-trifluorothreonine. The process involves multiple steps including trifluoromethylation, Sharpless asymmetric dihydroxylation, and selective hydrogenation, highlighting the compound's versatility and importance in achieving enantiopure substances for various applications (Jiang et al., 2003).
Safety and Hazards
Eigenschaften
IUPAC Name |
(2S)-2-amino-4,4,4-trifluorobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NO2/c5-4(6,7)1-2(8)3(9)10/h2H,1,8H2,(H,9,10)/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQPCXCOPDSEKQT-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15960-05-1 | |
| Record name | 15960-05-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is there significant interest in developing efficient synthesis methods for (S)-2-Amino-4,4,4-trifluorobutanoic acid?
A1: Enantiomerically pure derivatives of (S)-2-Amino-4,4,4-trifluorobutanoic acid are highly sought after for incorporating into drug candidates. This is because the fluorine atoms in the molecule can significantly alter a drug's metabolic stability, lipophilicity, and binding affinity compared to its non-fluorinated counterpart. Efficient and scalable synthesis methods are crucial to meet the demand for this important building block in medicinal chemistry. [, ]
Q2: What innovative approach is described in these papers for the synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic acid?
A2: The research presents a practical asymmetric synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic acid. This method utilizes a chiral nucleophilic glycine equivalent that reacts with 2,2,2-trifluoroethyl iodide (CF3–CH2–I) under mild conditions. Importantly, the process boasts high enantiomeric excess (97.8% ee) and has been successfully scaled to produce over 10 grams of the target product. [] Further development allowed for scaling up the synthesis to over 150 grams by employing a recyclable chiral auxiliary in the alkylation step. This method streamlines the synthesis by allowing the recovery and reuse of the chiral auxiliary while achieving in situ conversion to the desired N-Fmoc protected derivative. []
Q3: What are the advantages of the described synthesis methods compared to previously existing methods?
A3: The described methods offer several advantages over traditional approaches. Firstly, they eliminate the need for chromatographic purification steps, simplifying the process and potentially reducing costs. Secondly, the reactions proceed with excellent stereoselectivity, yielding the desired enantiomer with high purity. Lastly, the use of a recyclable chiral auxiliary in one of the methods contributes to its cost-effectiveness and environmental friendliness. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,4,4a,5,6,7,8,11,12,12b-Decahydrobenzo[a]anthracene](/img/structure/B98356.png)

![[(2R,3R,4R,5R)-3,5,6-triacetyloxy-2,4-dimethoxyhexyl] acetate](/img/structure/B98358.png)

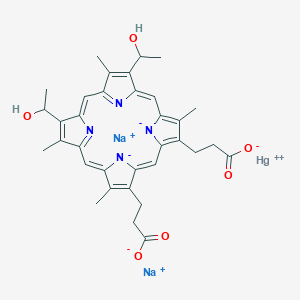

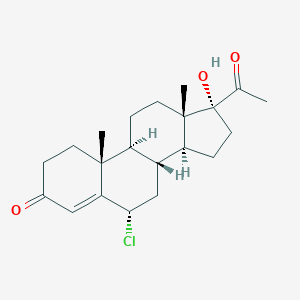


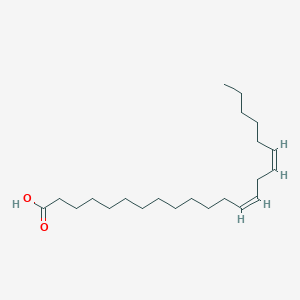
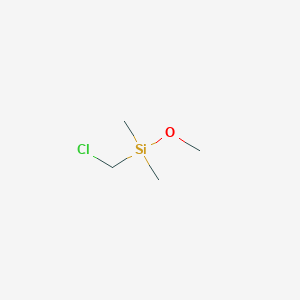
![1,3-Bis(oxiranylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B98377.png)

